![molecular formula C13H13ClOSe B12560754 6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one CAS No. 185517-59-3](/img/structure/B12560754.png)
6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-(phenylselanyl)bicyclo[221]heptan-2-one is a compound belonging to the bicyclo[221]heptane family This class of compounds is known for its unique bicyclic structure, which consists of two fused rings sharing a common set of atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(phenylselanyl)bicyclo[221]heptan-2-one typically involves multiple steps, starting from readily available precursors One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the chlorine or phenylselanyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxide derivatives, while reduction can lead to the removal of the chlorine or phenylselanyl groups, resulting in different bicyclic compounds.
Aplicaciones Científicas De Investigación
6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the chlorine and phenylselanyl groups can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane: The parent compound without the chlorine and phenylselanyl groups.
5-Phenylselanyl-bicyclo[2.2.1]heptan-2-one: Similar structure but lacks the chlorine atom.
6-Chloro-bicyclo[2.2.1]heptan-2-one: Similar structure but lacks the phenylselanyl group.
Uniqueness
6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one is unique due to the presence of both chlorine and phenylselanyl groups. This combination of substituents provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
185517-59-3 |
|---|---|
Fórmula molecular |
C13H13ClOSe |
Peso molecular |
299.66 g/mol |
Nombre IUPAC |
6-chloro-5-phenylselanylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C13H13ClOSe/c14-12-10-6-8(7-11(10)15)13(12)16-9-4-2-1-3-5-9/h1-5,8,10,12-13H,6-7H2 |
Clave InChI |
WBPMZSWGBANGIA-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(=O)C1C(C2[Se]C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione](/img/structure/B12560673.png)


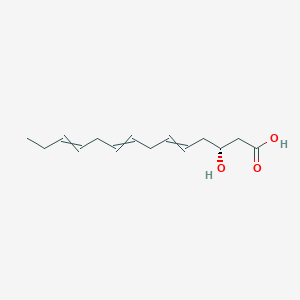

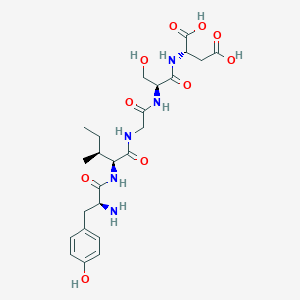
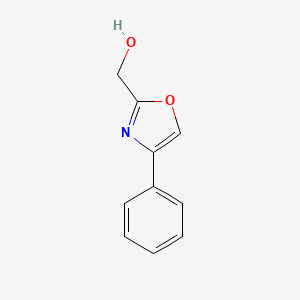
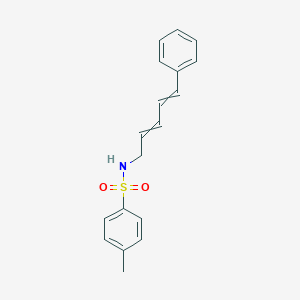
![2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)](/img/structure/B12560724.png)

![{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane](/img/structure/B12560737.png)
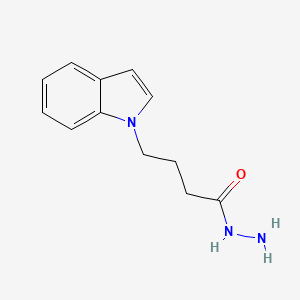
![Tert-butyl[(2-chloroethoxy)methyl]dimethylsilane](/img/structure/B12560742.png)
